

An In-depth Technical Guide to 6-Aminobenzothiazole (CAS 533-30-2)

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Compound of Interest

Compound Name: 6-Aminobenzothiazole

Cat. No.: B108611

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety data, experimental protocols, and applications of **6-Aminobenzothiazole** (CAS No. 533-30-2). This compound serves as a crucial intermediate in organic synthesis and is a key building block in the development of novel pharmaceutical agents. The aminobenzothiazole core is recognized as a privileged scaffold in medicinal chemistry, appearing in molecules with a wide range of biological activities.^{[1][2]}

Core Properties and Identifiers

6-Aminobenzothiazole is an aromatic heterocyclic amine. Its fundamental properties and identifiers are summarized below for quick reference.

Property	Value	Reference(s)
CAS Number	533-30-2	[3][4][5]
IUPAC Name	1,3-benzothiazol-6-amine	[3][5]
Synonyms	6-Benzothiazolamine, benzothiazol-6-amine, 6-Amino-1,3-benzothiazole	[4][5][6]
Molecular Formula	C ₇ H ₆ N ₂ S	[3][4][5]
Molecular Weight	150.20 g/mol	[5]
Appearance	Solid powder, typically yellow to beige or cream-colored.[3] [4]	
Melting Point	83-91 °C	[3][4]
Boiling Point	323.1±15.0 °C (Predicted)	[4]
Solubility	Slightly soluble in water.[4][7] Slightly soluble in Chloroform and Methanol.[4]	
pKa	2.74±0.10 (Predicted)	[4]
InChI	1S/C7H6N2S/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2	
InChIKey	FAYAYUOZWYJNBD-UHFFFAOYSA-N	[3][4]
SMILES	Nc1ccc2ncsc2c1	[3]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for structure confirmation and purity assessment. The following data has been reported for **6-Aminobenzothiazole**.

Spectroscopy Type	Data Summary	Reference(s)
Mass Spec (GC-MS)	Molecular Ion (M ⁺): m/z = 150. [5]	
¹³ C NMR	A spectrum in DMSO is available, with a corresponding literature reference: S.N.SAWHNEY,D.W.BOYKIN, J.ORG.CHEM.,44,1136(1979). [8]	

Safety and Handling

Proper handling of **6-Aminobenzothiazole** is essential in a laboratory setting. It is classified as an irritant. Key safety information is provided below.

Safety Aspect	Details	Reference(s)
GHS Pictogram	GHS07 (Exclamation Mark)	[4]
Signal Word	Warning	[5]
Hazard Statements	H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[5]	
Precautionary Statements	P261, P264, P271, P280, P302+P352, P305+P351+P338	[4]
Hazard Classifications	Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3).	
Target Organs	Respiratory system.	
Personal Protective Equipment (PPE)	Dust mask (type N95 US), eye shields, and gloves are recommended.	
Storage	Keep in a dark place under an inert atmosphere at room temperature.[4]	

Experimental Protocols

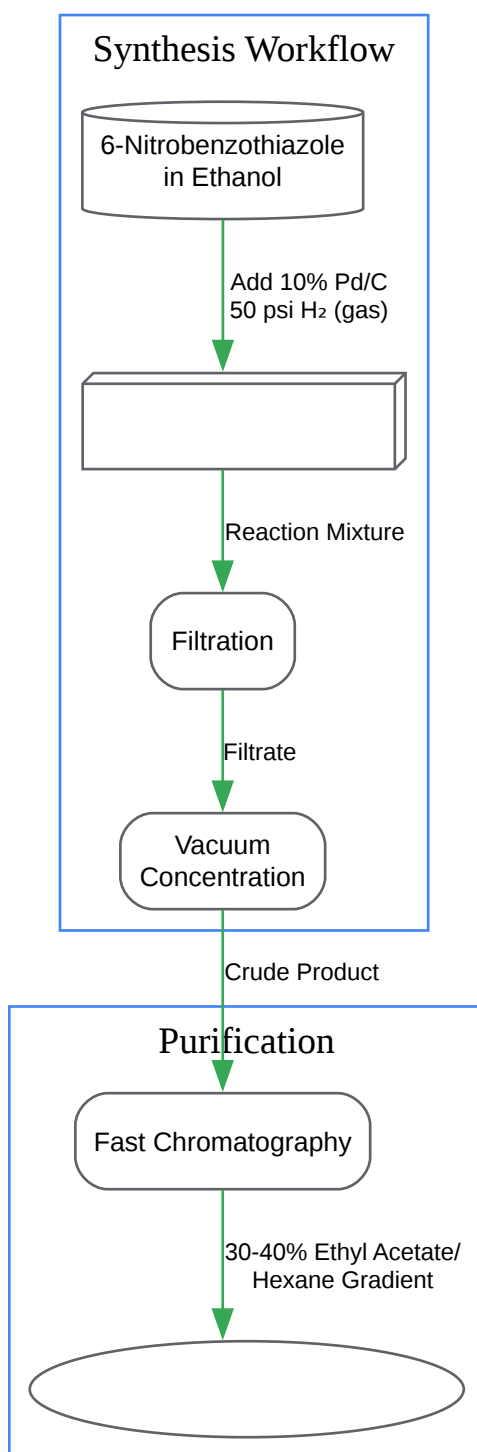
Detailed methodologies are critical for reproducibility in research and development. The following sections outline protocols for the synthesis and purification of **6-Aminobenzothiazole**.

Synthesis from 6-Nitrobenzothiazole

A common and effective method for synthesizing **6-Aminobenzothiazole** is through the reduction of 6-nitrobenzothiazole.[4]

Methodology:

- **Dissolution:** Dissolve 6-nitrobenzothiazole (1 equivalent) in ethanol (approx. 5 mL per mmol of substrate).
- **Catalyst Addition:** Add 10% Palladium on carbon (Pd/C) catalyst. A catalyst loading of 20% by mass relative to the starting material is recommended.
- **Hydrogenation:** Place the mixture in a Parr hydrogenation apparatus.
- **Reaction:** React the mixture under 50 psi of hydrogen pressure. The reaction is typically run overnight to ensure completion.
- **Work-up:** Upon completion, remove the Pd/C catalyst by filtration.
- **Concentration:** Concentrate the filtrate under vacuum to remove the ethanol solvent, yielding the crude product.



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Caption: Synthesis and purification workflow for **6-Aminobenzothiazole**.

Purification Methods

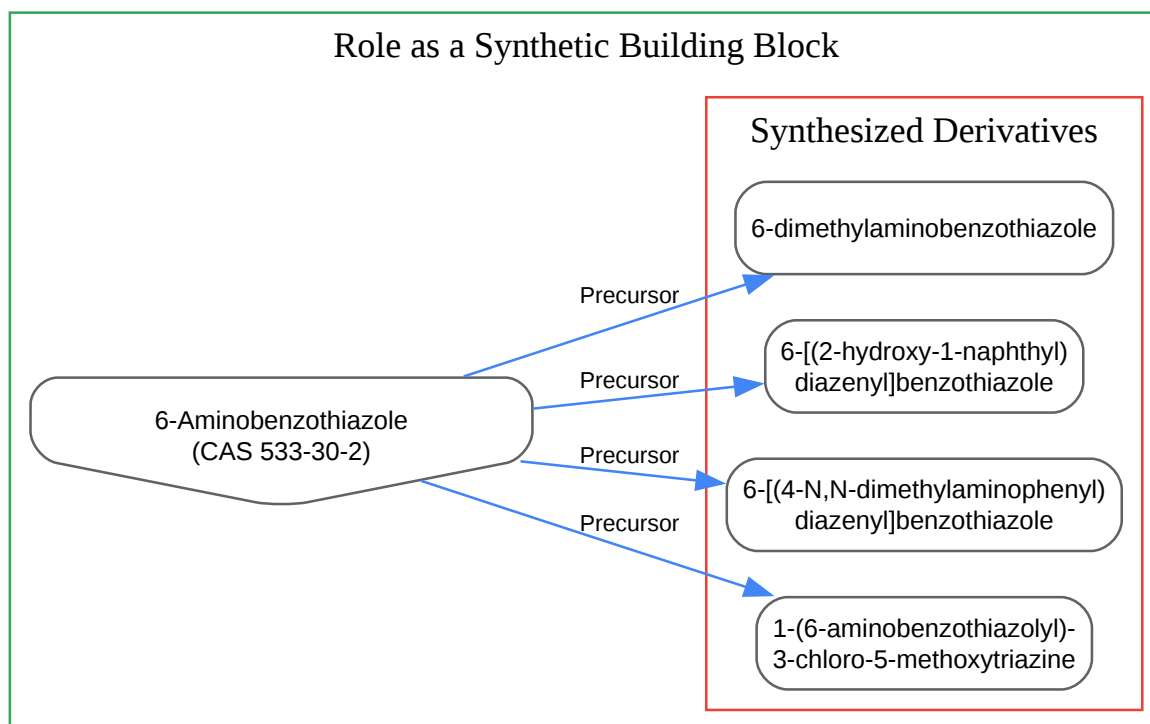
The purity of **6-Aminobenzothiazole** is critical for subsequent applications. Two primary methods are reported:

- Fast Chromatography: The crude product from the synthesis can be purified using a fast chromatography system with a 30%-40% ethyl acetate in hexane gradient elution.[4]
- Crystallization: Recrystallization can be performed from aqueous ethanol, petroleum ether, or a mixture of benzene and petroleum ether.[4]

Applications in Synthesis and Drug Discovery

6-Aminobenzothiazole is a valuable building block for more complex molecules, particularly in the synthesis of dyes and pharmaceutical compounds.[4] Its isomeric counterpart, 2-aminobenzothiazole, is a well-known privileged scaffold in drug discovery, and by extension, derivatives of **6-aminobenzothiazole** are of significant interest to medicinal chemists.[1][9]

The primary amino group and the benzothiazole core provide multiple reaction sites for derivatization, allowing for the exploration of chemical space in drug design programs targeting a variety of diseases, including cancer and infectious diseases.[2][9]



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